

physical and chemical properties of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

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Compound of Interest

Compound Name: 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

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An In-depth Technical Guide to 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid**. This pyrazole derivative is a versatile building block in medicinal chemistry and agrochemical research, showing promise as an intermediate in the synthesis of anti-inflammatory agents, analgesics, and herbicides.^[1] This document consolidates available data on its physicochemical characteristics, provides detailed experimental protocols for its synthesis and characterization, and explores its reactivity and potential biological significance.

Chemical and Physical Properties

3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is a white crystalline powder.^[1] A summary of its key physical and chemical properties is presented in Table 1. While experimental data for solubility and pKa are not readily available in the literature, predictive models can provide valuable estimates for these parameters.

Table 1: Physical and Chemical Properties of **3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid**

| Property | Value | Source |
|----------------------|---|---------------------|
| IUPAC Name | 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | - |
| CAS Number | 890007-12-2 | [1] |
| Molecular Formula | C ₁₁ H ₁₀ N ₂ O ₂ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 252-258 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Predicted Solubility | Low solubility in water; Soluble in organic solvents like DMSO and DMF. | Predicted |
| Predicted pKa | ~4-5 (carboxylic acid proton) | Predicted |
| Storage Conditions | 0-8°C | [1] |

Spectroscopic Data (Predicted)

While dedicated experimental spectra for **3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid** are not widely published, spectroscopic data can be predicted based on its structure and data from analogous compounds.

2.1. ¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in DMSO-d₆ would likely show the following signals:

- A singlet for the pyrazole C4-H proton around 7.0-7.5 ppm.

- A doublet for the two aromatic protons ortho to the methyl group on the phenyl ring around 7.3-7.5 ppm.
- A doublet for the two aromatic protons meta to the methyl group on the phenyl ring around 7.7-7.9 ppm.
- A singlet for the methyl group protons at approximately 2.3-2.4 ppm.
- A broad singlet for the carboxylic acid proton above 12 ppm.
- A broad singlet for the pyrazole N-H proton, which may be exchangeable with D₂O.

2.2. ¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would feature signals for the eleven carbon atoms, including:

- The carboxylic acid carbonyl carbon around 160-165 ppm.
- Carbons of the pyrazole ring between 110-150 ppm.
- Carbons of the 4-methylphenyl ring between 125-140 ppm.
- The methyl group carbon around 20-25 ppm.

2.3. FTIR Spectroscopy (Predicted)

The FTIR spectrum is expected to show characteristic absorption bands:

- A broad O-H stretch from the carboxylic acid group around 2500-3300 cm⁻¹.
- A C=O stretch from the carboxylic acid group around 1700-1725 cm⁻¹.
- N-H stretching vibrations from the pyrazole ring around 3100-3300 cm⁻¹.
- C=N and C=C stretching vibrations from the pyrazole and phenyl rings in the 1400-1600 cm⁻¹ region.
- C-H stretching vibrations from the aromatic and methyl groups around 2850-3100 cm⁻¹.

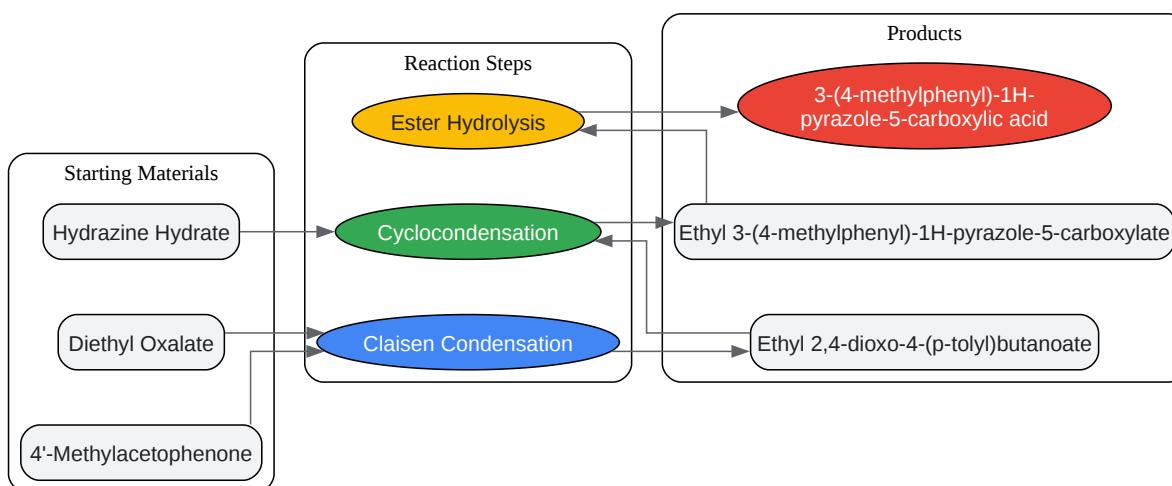
2.4. Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak $[M]^+$ at m/z 202. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the methyl group (-CH₃, 15 Da).

Experimental Protocols

3.1. Synthesis of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid

A common and effective method for the synthesis of 3-aryl-1H-pyrazole-5-carboxylic acids is the cyclocondensation of a β -ketoester with hydrazine. A plausible synthetic route is outlined below.



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Caption: Synthetic workflow for 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate (Claisen Condensation)

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol.
- To this solution, add 4'-methylacetophenone dropwise at room temperature.
- Following the addition, add diethyl oxalate dropwise to the reaction mixture.
- Stir the resulting mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β -ketoester, which can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of Ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate (Cyclocondensation)

- Dissolve the crude ethyl 2,4-dioxo-4-(p-tolyl)butanoate in a suitable solvent such as ethanol or acetic acid.
- Add hydrazine hydrate to the solution at room temperature.
- Heat the reaction mixture to reflux and monitor the progress by TLC.
- Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pyrazole ester.

Step 3: Synthesis of **3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid** (Ester Hydrolysis)

- Dissolve the purified ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or

potassium hydroxide).

- Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
- After cooling to room temperature, remove the alcohol under reduced pressure.
- Acidify the remaining aqueous solution with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.
- Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain **3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid**.

3.2. Characterization Methods

3.2.1. Melting Point Determination The melting point can be determined using a standard melting point apparatus.

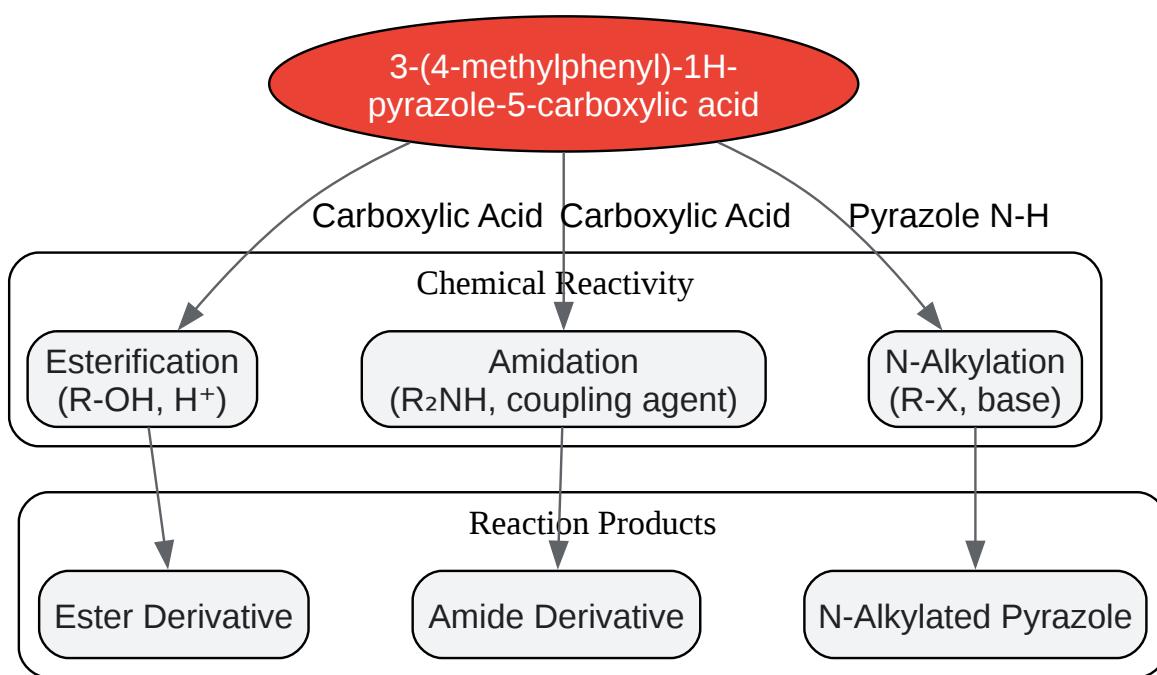
3.2.2. High-Performance Liquid Chromatography (HPLC) Purity can be assessed using reverse-phase HPLC with a C18 column and a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid.

3.2.3. Spectroscopic Analysis

- **NMR:** ^1H and ^{13}C NMR spectra can be recorded on a 300 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.
- **FTIR:** The FTIR spectrum can be obtained using a KBr pellet method.
- **Mass Spectrometry:** Mass spectral data can be acquired using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

Reactivity and Stability

The pyrazole ring is generally stable to oxidation.^[2] The carboxylic acid group can undergo typical reactions such as esterification and amidation. The N-H proton of the pyrazole ring can be alkylated or acylated under appropriate basic conditions. The compound should be stored in a cool, dry place away from strong oxidizing agents.

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Caption: Key chemical reactions of the title compound.

Biological Activity and Potential Applications

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.^[1] **3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid**, in particular, is a valuable intermediate for the synthesis of more complex bioactive molecules.^[1]

5.1. Anti-inflammatory and Analgesic Potential

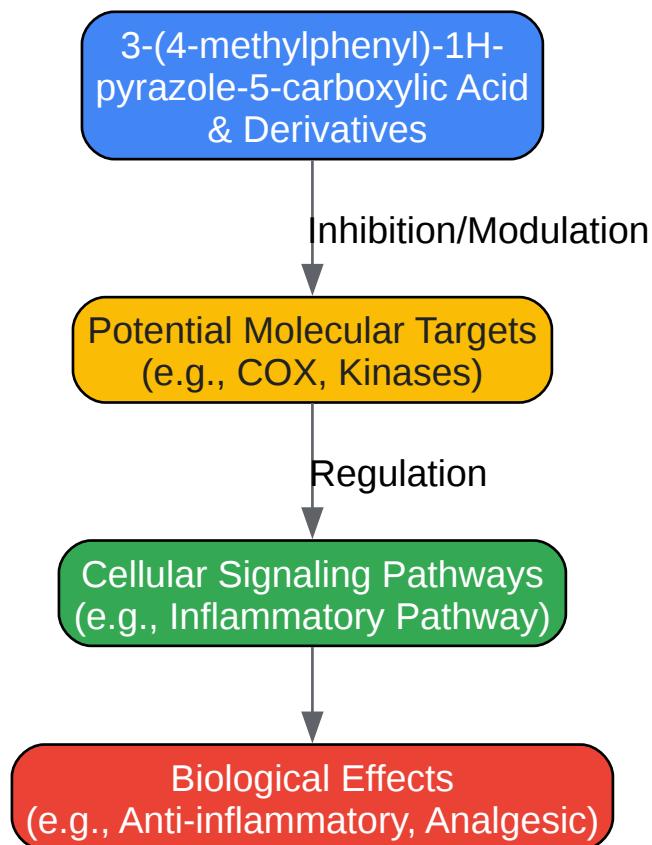
The pyrazole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). This compound serves as a precursor for developing novel anti-inflammatory and analgesic agents.^[1]

5.2. Agrochemical Applications

This pyrazole derivative has also shown potential in the development of herbicides and fungicides, contributing to crop protection.[1]

5.3. Signaling Pathways

While specific signaling pathways directly modulated by **3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid** are not yet fully elucidated, pyrazole-containing compounds are known to interact with various biological targets. For instance, some pyrazole derivatives act as inhibitors of enzymes like cyclooxygenase (COX) and kinases, which are crucial in inflammatory and cell signaling pathways. Further research is needed to determine the specific molecular targets of this compound and its derivatives.



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Caption: Potential mechanism of action for the title compound.

Conclusion

3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest with a wide array of potential applications in drug discovery and agrochemical development. This guide provides a foundational understanding of its properties and synthesis, serving as a valuable resource for researchers in these fields. Further investigation into its biological mechanisms of action will be crucial for realizing its full therapeutic and commercial potential.

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References

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